Ganoderenic Acid D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderenic Acid D is biosynthesized in Ganoderma lucidum through the mevalonate pathway . This pathway involves the conversion of acetyl-CoA to mevalonate, which is then transformed into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These intermediates undergo a series of enzymatic reactions to form lanosterol, which is further oxidized and cyclized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions to maximize the yield of triterpenoids. Advanced biotechnological methods, such as liquid chromatography–mass spectrometry (LC–MS), are used to isolate and purify this compound from the mushroom extracts .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic Acid D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Ganoderenic Acid D has a wide range of scientific research applications:
Mechanism of Action
Ganoderenic Acid D exerts its effects through multiple molecular targets and pathways:
SIRT3 Upregulation: It upregulates the expression of SIRT3, a protein involved in mitochondrial function and energy metabolism.
CypD Deacetylation: this compound induces the deacetylation of cyclophilin D (CypD) through SIRT3, which plays a role in regulating mitochondrial permeability transition pore (mPTP) opening.
Apoptosis Induction: The compound induces apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of glucose uptake and lactate production.
Comparison with Similar Compounds
Ganoderenic Acid D is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Ganoderic Acid A
- Ganoderic Acid C6
- Ganoderic Acid G
- Ganoderic Acid K
- Ganoderic Acid AM1
Uniqueness: this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. While other ganoderic acids share some common properties, this compound’s ability to upregulate SIRT3 and induce apoptosis in cancer cells sets it apart .
Properties
Molecular Formula |
C30H40O7 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,28+,29-,30+/m1/s1 |
InChI Key |
JGWQYLZHPPFHEH-OWDPHXCRSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |
Origin of Product |
United States |
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